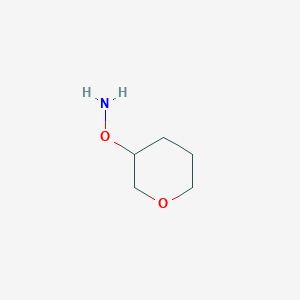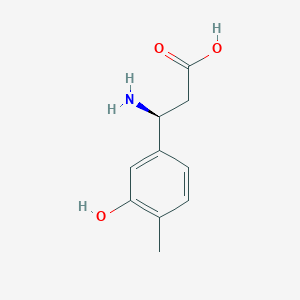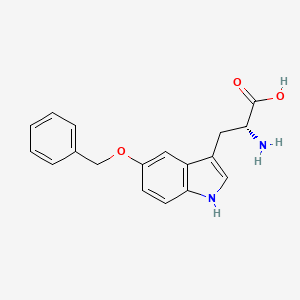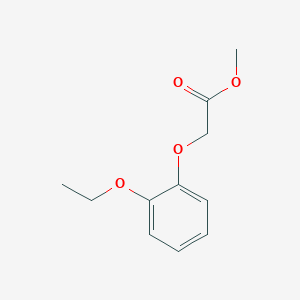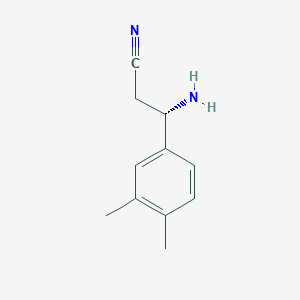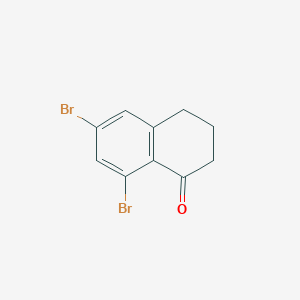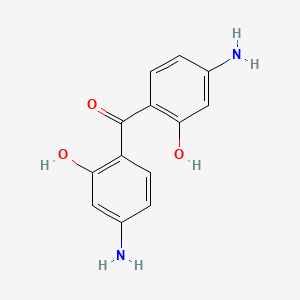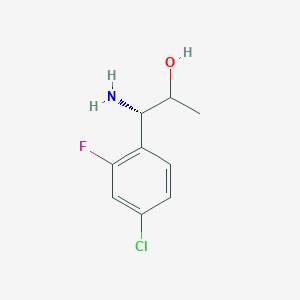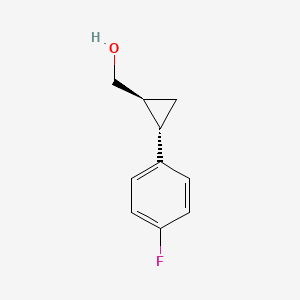
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol is a cyclopropyl derivative with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: This can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in such processes .
Analyse Des Réactions Chimiques
Types of Reactions
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve strong bases or nucleophiles, such as NaOH (Sodium hydroxide) or Grignard reagents.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted fluorophenyl compounds.
Applications De Recherche Scientifique
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being modulated. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
((1R,2R)-2-(4-fluorophenyl)cyclopropyl)methanol: A stereoisomer with different spatial arrangement.
((1S,2S)-2-(4-chlorophenyl)cyclopropyl)methanol: Similar structure with a chlorine atom instead of fluorine.
((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
[(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
Clé InChI |
ODPZTCKFPWLUEV-PSASIEDQSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1C2=CC=C(C=C2)F)CO |
SMILES canonique |
C1C(C1C2=CC=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)
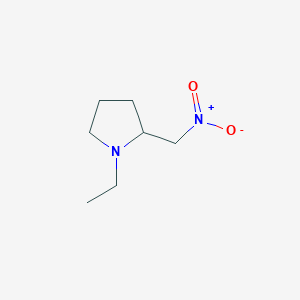
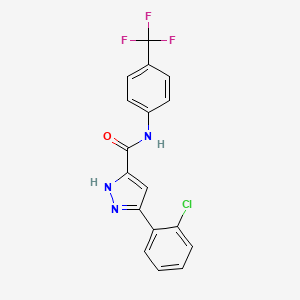

![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
